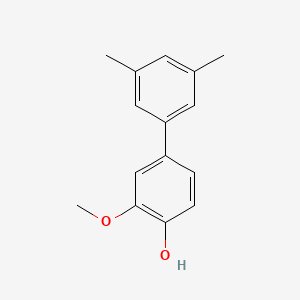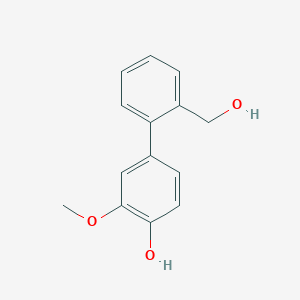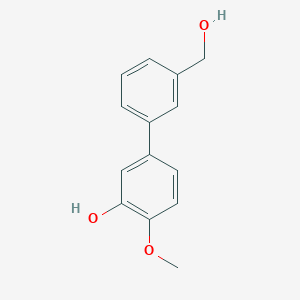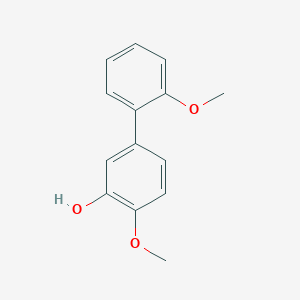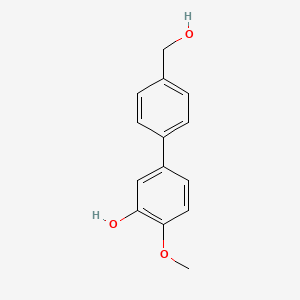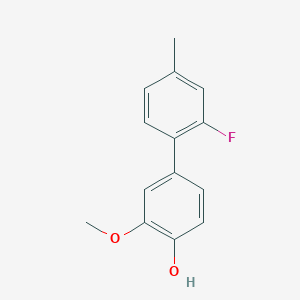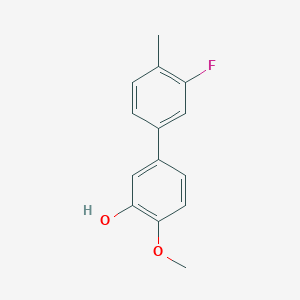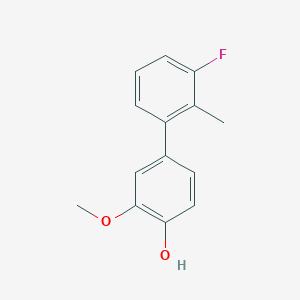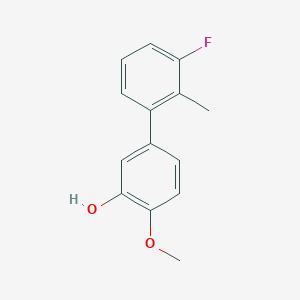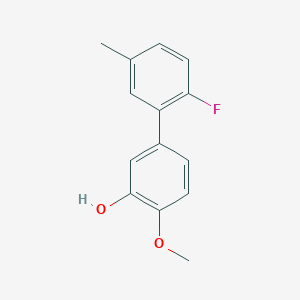
2-Methoxy-5-(3-methoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(3-methoxyphenyl)phenol, commonly referred to as 2-MMP, is a phenolic compound found in nature and is used in a variety of applications in the scientific and medical research fields. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. Its chemical formula is C13H14O3, and its molecular weight is 218.25 g/mol. It has a melting point of 97-99°C and a boiling point of 200-202°C. 2-MMP is known for its antioxidant, anti-inflammatory, and antifungal properties, and is used for a wide range of applications, such as in the synthesis of pharmaceuticals, cosmetics, and food additives.
科学研究应用
2-MMP is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, cosmetics, and food additives. It is also used in the synthesis of a variety of other compounds, such as 2-methoxy-5-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzoic acid. In addition, 2-MMP is used in the synthesis of other phenolic compounds, such as 2-methoxy-5-methoxybenzaldehyde and 2-methoxy-4-methoxybenzoic acid.
作用机制
2-MMP has a number of beneficial properties, such as antioxidant, anti-inflammatory, and antifungal activity. Its antioxidant activity is due to its ability to scavenge reactive oxygen species (ROS), which are molecules that can cause oxidative stress and damage to cells. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Its antifungal activity is due to its ability to inhibit the growth of fungi, such as Candida albicans.
Biochemical and Physiological Effects
2-MMP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of fungi, such as Candida albicans. In addition, 2-MMP has been found to have anti-angiogenic and anti-oxidant properties, and has been found to have a protective effect against oxidative stress.
实验室实验的优点和局限性
2-MMP has a number of advantages and limitations for use in laboratory experiments. One of the advantages of using 2-MMP is that it is easily synthesized and is readily available. Another advantage is that it is relatively inexpensive and has a high purity of 95%. A limitation of using 2-MMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
The future of 2-MMP is promising, as it has a wide range of applications in scientific and medical research. One area of research is to explore its potential as an antioxidant. This could include investigating its ability to scavenge reactive oxygen species (ROS) and its ability to protect against oxidative stress. Another area of research is to explore its potential as an anti-inflammatory agent. This could include investigating its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, further research could be done to explore its potential as an antifungal agent. This could include investigating its ability to inhibit the growth of fungi, such as Candida albicans. Finally, further research could be done to explore its potential as an anti-angiogenic agent. This could include investigating its ability to inhibit the formation of new blood vessels.
合成方法
2-MMP can be synthesized by a variety of methods, including the Wittig reaction and the Williamson ether synthesis. In the Wittig reaction, 2-MMP is synthesized from the reaction of 3-methoxybenzaldehyde and triphenylphosphine in the presence of a base, such as sodium hydride. In the Williamson ether synthesis, 2-MMP is synthesized from the reaction of 3-methoxybenzaldehyde and 2-chloroethanol in the presence of an acid, such as sulfuric acid.
属性
IUPAC Name |
2-methoxy-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-14(17-2)13(15)9-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVRGKVPHDAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685473 |
Source


|
| Record name | 3',4-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methoxyphenyl)phenol | |
CAS RN |
1262000-88-3 |
Source


|
| Record name | 3',4-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

